Determining the Crystal Structure of Nickel(III) Oxide: A Technical Guide
Determining the Crystal Structure of Nickel(III) Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure determination of Nickel(III) oxide (Ni₂O₃). The information presented herein is intended to support research and development efforts where the structural properties of this material are of interest.
Introduction to Nickel(III) Oxide Crystal Structure
Nickel(III) oxide, a compound with the formula Ni₂O₃, is a material of significant interest in various applications, including catalysis and energy storage.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for the rational design of new materials. The determination of the crystal structure of Ni₂O₃ has been approached through various synthesis methods and analytical techniques, with X-ray diffraction (XRD) being the primary tool for structural elucidation.
The literature predominantly reports a hexagonal crystal structure for Ni₂O₃, frequently referenced by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 14-0481.[2][3][4][5][6][7][8][9] However, theoretical calculations have also predicted a stable monoclinic structure . This guide will present the crystallographic data available for both phases.
Crystallographic Data of Nickel(III) Oxide
The quantitative data for the two primary reported crystal structures of Nickel(III) oxide are summarized below for comparative analysis.
Hexagonal Crystal Structure (Experimental)
The hexagonal phase is the most commonly reported experimental structure for Ni₂O₃. There is some variance in the reported lattice parameters in the literature.
| Parameter | Value (Reference 1) | Value (Reference 2) |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | P6₃mc (No. 186) | - |
| Lattice Constant (a) | 3.26 Å | 4.61 Å |
| Lattice Constant (c) | 5.61 Å | 5.61 Å |
Table 1: Crystallographic Data for Hexagonal Ni₂O₃.
The following table lists the observed X-ray diffraction peaks for hexagonal Ni₂O₃ corresponding to JCPDS card number 14-0481.
| 2θ (degrees) | Miller Indices (hkl) |
| 31.82 | (002) |
| 39.52 | (102) |
| 53.05 | (112) |
| 60.23 | (202) |
| 63.76 | (004) |
Table 2: X-ray Diffraction Peaks for Hexagonal Ni₂O₃.
Monoclinic Crystal Structure (Theoretical)
The Materials Project has reported a theoretically calculated monoclinic structure for Ni₂O₃. This provides a complete set of atomic coordinates and bond information.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc (No. 9) |
| Lattice Constant (a) | 9.47 Å |
| Lattice Constant (b) | 5.57 Å |
| Lattice Constant (c) | 5.99 Å |
| Lattice Angle (β) | 123.09° |
Reference:[10]
Table 3: Crystallographic Data for Monoclinic Ni₂O₃.
Atomic Positions for Monoclinic Ni₂O₃:
| Atom | Wyckoff Symbol | x | y | z |
| Ni | 4a | 0.911625 | 0.906562 | 0.500077 |
| Ni | 4a | 0.754592 | 0.416294 | 0.509206 |
| O | 4a | 0.809102 | 0.902297 | 0.12866 |
| O | 4a | 0.126624 | 0.954487 | 0.134383 |
| O | 4a | 0.439699 | 0.90301 | 0.102675 |
Reference:[10]
Table 4: Atomic Coordinates for Monoclinic Ni₂O₃.
Selected Bond Lengths in Monoclinic Ni₂O₃:
| Bond | Length (Å) |
| Ni-O | 1.80 - 1.90 |
Reference:
Table 5: Ni-O Bond Distances in Monoclinic Ni₂O₃.
Experimental Protocols
The successful determination of the crystal structure of Ni₂O₃ is critically dependent on the synthesis of high-quality material and the precise application of characterization techniques.
Synthesis of Nickel(III) Oxide
Several methods have been employed for the synthesis of Ni₂O₃, each with its own advantages.
3.1.1. Simple Chemical Precipitation
This method is valued for its simplicity and cost-effectiveness.
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Precursor Preparation: Dissolve Nickel Chloride Hexahydrate (NiCl₂·6H₂O) in distilled water at room temperature.
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Precipitation: Add a solution of Potassium Hydroxide (KOH) dropwise to the nickel chloride solution while stirring until a pH of 8 is achieved.
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Reaction: Heat the mixture on a hot plate with magnetic stirring at 250°C for 2 hours. A green solution indicates the formation of Ni₂O₃.[3]
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Product Recovery: Allow the solution to cool to room temperature. The final product can be collected and stored for further analysis.
3.1.2. Sol-Gel Method
The sol-gel technique allows for the synthesis of nanostructured materials.
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Sol Formation: Dissolve a nickel precursor, such as Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in a suitable solvent like ethanol.
-
Gelation: Add a gelling agent, for example, a solution of NaOH in ethanol, dropwise to the nickel solution with continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.
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Aging: The gel is typically aged for a period to allow for the completion of the condensation process.
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Drying and Calcination: The gel is filtered, washed, and dried. Subsequently, it is calcined at a specific temperature (e.g., 290°C) to yield the final Ni₂O₃ powder.
3.1.3. Spray Pyrolysis
This technique is suitable for depositing thin films of Ni₂O₃.
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Precursor Solution: Prepare a solution containing a soluble nickel salt, such as nickel nitrate, in a suitable solvent (e.g., deionized water).
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Deposition: The solution is atomized into fine droplets and sprayed onto a pre-heated substrate (e.g., glass).
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Pyrolysis: Upon contact with the hot substrate, the droplets undergo pyrolysis, where the solvent evaporates and the precursor decomposes to form a thin film of Ni₂O₃.
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Annealing: The deposited film is often annealed at a specific temperature to improve its crystallinity and adhesion to the substrate.
X-ray Diffraction (XRD) Analysis
XRD is the cornerstone technique for crystal structure determination.
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Sample Preparation: The synthesized Ni₂O₃ powder is finely ground to ensure random orientation of the crystallites. For thin films, the sample is mounted directly.
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Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Typical operating parameters are 40 kV and 30 mA.[3]
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Data Collection: The sample is scanned over a 2θ range (e.g., 20° to 80°) with a specific step size and dwell time.
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Data Analysis:
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Phase Identification: The positions and relative intensities of the diffraction peaks in the obtained pattern are compared with standard diffraction patterns from a database, such as the JCPDS database, to identify the crystalline phases present.
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Lattice Parameter Refinement: The precise lattice parameters of the identified phase are determined by refining the positions of the diffraction peaks.
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Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
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Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model, allowing for the refinement of atomic positions, site occupancies, and other structural parameters.
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Visualizations
The following diagrams illustrate the workflow for the crystal structure determination of Nickel(III) Oxide and the logical relationship between its reported crystal structures.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. orientjchem.org [orientjchem.org]
- 4. cdmf.org.br [cdmf.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Facile synthesis of polypyrrole nanofiber (PPyNF)/NiO x composites by a microwave method and application in supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09666J [pubs.rsc.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Materials Data on Ni2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
